
(RhCl2(MeCN)(CF3PPP))(OTf)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(RhCl2(MeCN)(CF3PPP))(OTf) is a rhodium-based organometallic compound. Rhodium compounds are known for their catalytic properties, particularly in organic synthesis and industrial applications. This specific compound features a trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (RhCl2(MeCN)(CF3PPP))(OTf) typically involves the reaction of rhodium chloride with acetonitrile and a trifluoromethyl-substituted phosphine ligand. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for rhodium compounds, including (RhCl2(MeCN)(CF3PPP))(OTf), often involve large-scale reactions in continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the need for purification steps .
化学反应分析
Types of Reactions
(RhCl2(MeCN)(CF3PPP))(OTf) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, where it helps in the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with (RhCl2(MeCN)(CF3PPP))(OTf) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions may produce hydrogenated products .
科学研究应用
Chemistry
In chemistry, (RhCl2(MeCN)(CF3PPP))(OTf) is used as a catalyst in various organic synthesis reactions, including C-H bond activation and functionalization .
Biology and Medicine
In biology and medicine, rhodium compounds are explored for their potential therapeutic applications, including anticancer properties. The specific role of (RhCl2(MeCN)(CF3PPP))(OTf) in these fields is still under investigation .
Industry
Industrially, (RhCl2(MeCN)(CF3PPP))(OTf) is used in processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals .
作用机制
The mechanism of action of (RhCl2(MeCN)(CF3PPP))(OTf) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, where the ligands and substrates interact to form intermediate complexes. These intermediates then undergo further transformations to yield the final products .
相似化合物的比较
Similar Compounds
(Cp*RhCl2)2: This compound is another rhodium-based catalyst known for its applications in C-H bond functionalization.
(Cp*Rh(MeCN)3)(SbF6)2: Similar to (RhCl2(MeCN)(CF3PPP))(OTf), this compound features acetonitrile ligands and is used in various catalytic reactions.
Uniqueness
(RhCl2(MeCN)(CF3PPP))(OTf) is unique due to the presence of the trifluoromethyl-substituted phosphine ligand, which can enhance its reactivity and stability compared to other rhodium compounds. This makes it particularly useful in reactions that require high selectivity and efficiency .
属性
CAS 编号 |
204906-26-3 |
|---|---|
分子式 |
C50H36Cl2F21NO3P3RhS |
分子量 |
1396.6 g/mol |
IUPAC 名称 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChI 键 |
ZMMORKOHGMHLMO-UHFFFAOYSA-K |
规范 SMILES |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


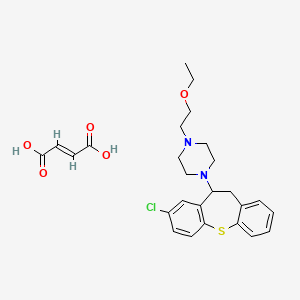
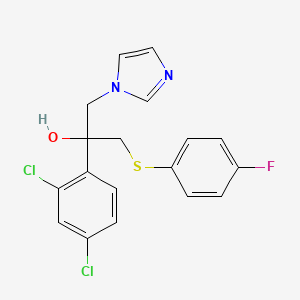

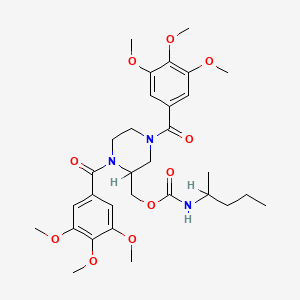
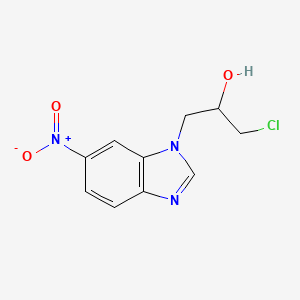
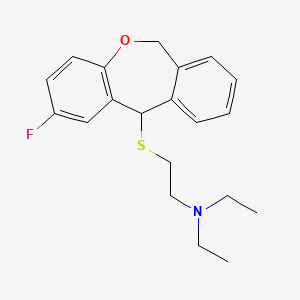
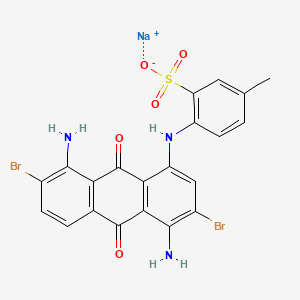
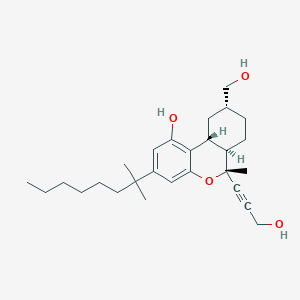
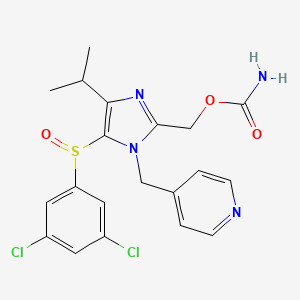
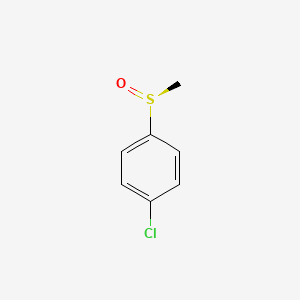
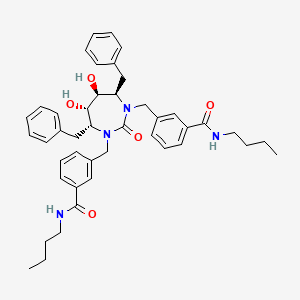
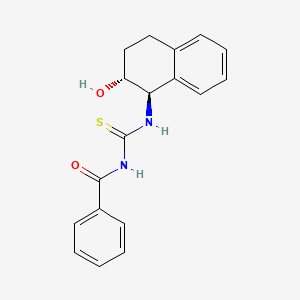
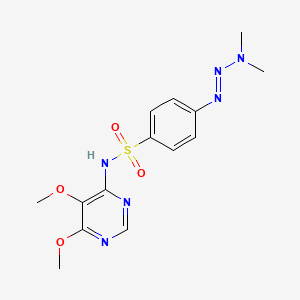
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
